![molecular formula C16H18N4O B2856693 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea CAS No. 2097873-17-9](/img/structure/B2856693.png)

1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Urea compounds, on the other hand, are often used in medical and industrial applications due to their reactivity and versatility.

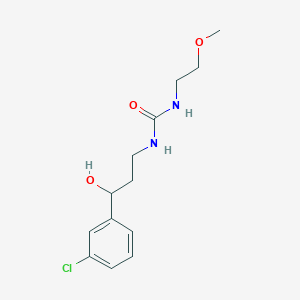

Molecular Structure Analysis

Bipyridines have a planar structure with the nitrogen atoms in an anti-position . This structure facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other isomers . The structure of the urea part of the molecule would likely involve a carbonyl group attached to two amine groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific structure. Bipyridines are colorless solids and are slightly soluble in water . The properties of the urea part of the molecule would likely be influenced by the presence of the carbonyl and amine groups.Scientific Research Applications

Coordination Chemistry

Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. They can form stable complexes with various metals, which are crucial in catalysis and material chemistry. The presence of the bipyridine moiety in “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” suggests its potential use in developing metal complexes with unique properties for catalysis or as part of supramolecular structures .

Catalysis

The nitrogen atoms in bipyridines can coordinate to metal centers, which is essential in catalysis. This compound could be used to design new catalysts that facilitate reactions such as hydrogenation, carbon-carbon bond formation, or even in asymmetric synthesis, where chirality is a critical factor .

Supramolecular Chemistry

Bipyridines can engage in non-covalent interactions, such as hydrogen or halogen bonds, leading to the formation of supramolecular architectures. These structures have interesting properties and can be used in the development of molecular sensors, switches, or as building blocks for larger molecular assemblies .

Biological Activity

Compounds containing bipyridine units have been studied for their biological activity. “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” could be explored as a precursor for biologically active molecules, potentially leading to new pharmaceuticals or agrochemicals .

Photosensitizers

Bipyridine derivatives can act as photosensitizers due to their ability to absorb light and transfer energy or electrons. This property is valuable in photodynamic therapy for treating cancer or in solar energy conversion systems .

Electrochemical Applications

The electrochemical properties of bipyridines, especially when nitrogen atoms are quaternized to form viologens, are significant. This compound could be investigated for its electrochemical applications, possibly in the development of batteries or electrochromic devices .

Material Chemistry

Bipyridine-containing compounds can contribute to material chemistry by forming part of novel materials with specific optical, electronic, or magnetic properties. These materials could be used in displays, sensors, or as part of electronic devices .

Chirality and Enantioseparation

The potential for introducing chirality in bipyridine derivatives, either through ring functionalization or restricted rotation, increases their importance in applications based on asymmetry. This includes enantioselective catalysis or the separation of enantiomers in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of a compound like “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific structure and the context in which it is used. For example, bipyridines are often used as ligands in coordination chemistry , so in a similar context, this compound might act as a ligand to form complexes with metal ions.

Safety and Hazards

Future Directions

The potential applications and future directions for a compound like “1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea” would depend on its specific properties and reactivity. Bipyridines have found use in a wide range of areas, including coordination chemistry, materials science, and organic synthesis . Urea compounds also have a wide range of applications, including in the production of plastics, fertilizers, and pharmaceuticals.

properties

IUPAC Name |

1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEDOHJPCMIEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)

![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)

![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)

![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)